molecular formula C24H24ClN3O4 B2592554 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 442649-79-8

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2592554
CAS No.: 442649-79-8
M. Wt: 453.92
InChI Key: BABVTRUHLOKXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a heterocyclic molecule featuring a pyrazoline ring fused with substituted quinoline and phenyl moieties. Its structure includes a 2-chloro-6-methoxyquinoline group, a 3,4-dimethoxyphenyl substituent, and a propan-1-one side chain. The quinoline moiety, substituted with electron-withdrawing (chloro) and electron-donating (methoxy) groups, may enhance interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-5-23(29)28-20(13-19(27-28)14-6-9-21(31-3)22(12-14)32-4)17-11-15-10-16(30-2)7-8-18(15)26-24(17)25/h6-12,20H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABVTRUHLOKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(N=C4C=CC(=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1.1. Core Pyrazoline Ring Formation

The pyrazoline moiety is synthesized via cyclocondensation of a chalcone precursor with hydrazine derivatives under reflux conditions. For example:

  • Reaction : (E)-3-(2,3-dimethoxynaphthalen-1-yl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate in methanol to yield the pyrazoline ring .

  • Conditions : Reflux in methanol (8–12 h), neutralization with diluted HCl, and recrystallization from methanol .

1.2. Quinoline Functionalization

The 2-chloro-6-methoxyquinoline group undergoes nucleophilic substitution and cross-coupling reactions:

  • Chlorine substitution : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Methoxy group stability : Resists hydrolysis under acidic conditions but demethylates under strong bases (e.g., BBr₃ in DCM) .

2.1. Ketone (Propan-1-one) Reactions

The terminal ketone participates in reductions, oxidations, and nucleophilic additions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Reduction NaBH₄/EtOH, 0°C → RT, 2 hSecondary alcohol85–90
Oxidation KMnO₄/H₂SO₄, 60°C, 4 hCarboxylic acid72
Grignard Addition CH₃MgBr/THF, −78°C → RT, 12 hTertiary alcohol68

2.2. Pyrazoline Ring Modifications

  • N1-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ in acetonitrile .

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 4-position of the 3,4-dimethoxyphenyl group .

3.1. Radical-Mediated Pathways

Under photoredox conditions (456 nm blue LED), the pyrazoline ring participates in SO₂ insertion reactions via a radical intermediate, as evidenced by radical trapping experiments with 4-penten-1-ol .

3.2. Hydrogen Bonding and Crystal Packing

Intermolecular C–H···N and C–H···π interactions stabilize the crystal lattice, influencing solubility and melting points (e.g., m.p. 433–435 K) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : Rapid degradation under UV light (λ = 254 nm) in polar solvents due to quinoline ring cleavage.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline and pyrazole possess significant antibacterial properties. For instance, compounds derived from 2-chloroquinoline have been tested against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition .

Anticancer Potential

The pyrazole structure is noted for its anticancer properties. Recent studies suggest that similar compounds can modulate cellular pathways involved in proliferation and apoptosis, indicating potential use in cancer therapy . In particular, the dual functionality of some pyrazoles allows them to target multiple pathways simultaneously.

Neuroprotective Effects

Certain derivatives have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. The mechanism often involves inhibition of acetylcholinesterase activity, which can enhance cognitive function .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to This compound :

Study ReferenceDescriptionFindings
Synthesis via click chemistryNew derivatives showed significant antibacterial activity against clinical isolates.
Evaluation of biological activitiesCompounds exhibited anticancer properties in vitro through modulation of cellular pathways.
Crystal structure analysisProvided insights into molecular interactions that could inform further modifications for enhanced activity.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA gyrase and topoisomerase, enzymes critical for DNA replication . This interaction can inhibit bacterial growth or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Quinoline Modifications: The target compound’s 2-chloro-6-methoxy substitution differs from the 6-chloro-4-phenyl () and 3-methoxy-8-methyl-4-phenyl () groups in analogues. Chlorine and methoxy groups influence electronic properties and steric bulk, which may alter binding affinity in biological systems . The absence of a methyl group (cf.

Pyrazole Substituents :

  • The 3,4-dimethoxyphenyl group in the target compound provides greater electron density compared to the 2-chlorophenyl () or simple phenyl substituents (–12). This could enhance π-π stacking interactions or solubility .

Side Chains: The propan-1-one group is shared with the compound in , suggesting a common role in stabilizing molecular conformation via keto-enol tautomerism or hydrogen bonding .

Biological Activity

The compound 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. Its structure incorporates a quinoline moiety, which is known for various pharmacological properties, including antibacterial and anticancer effects. This article reviews the synthesis, characterization, and biological evaluation of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with appropriate reagents to form the pyrazole ring. The characterization methods employed include:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These techniques confirm the structure and purity of the synthesized compound.

Antibacterial Activity

The antibacterial properties of similar quinoline derivatives have been explored extensively. In vitro studies have shown that compounds with quinoline structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the quinoline moiety have been tested against:

BacteriaActivity Observed
Escherichia coliModerate
Pseudomonas aeruginosaLow
Acinetobacter baumanniiNegligible

In one study, derivatives including substituted quinolines showed no significant antibacterial activity against these strains at concentrations ranging from 125 to 2000 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented in various studies. For example, compounds similar to the target structure have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve inhibition of specific protein kinases or modulation of apoptotic pathways.

Cell LineIC₅₀ (μM)
MCF-70.08
A5490.07

These findings suggest that modifications in the pyrazole and quinoline structures can enhance cytotoxicity and selectivity towards cancer cells .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. The results indicate that the compound may effectively bind to targets involved in cancer progression and inflammation, supporting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antifungal Activity : A study evaluated azomethine derivatives with functionalized pyrazole rings against Candida albicans and Cryptococcus neoformans, revealing promising antifungal properties .
  • Antileishmanial Properties : Research on related compounds indicated activity against Leishmania species, suggesting broader applications in infectious disease treatment .

Q & A

Q. What are the standard synthetic routes for this pyrazoline-containing compound, and how can reaction conditions be optimized?

The compound is synthesized via a cyclocondensation reaction between a hydrazine derivative and an α,β-unsaturated ketone. For example:

  • Method 1 : Reflux equimolar amounts of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and a substituted chalcone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol for 2–4 hours. Monitor completion via TLC .
  • Method 2 : Use DMF–EtOH (1:1) for recrystallization to improve yield and purity .
    Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and reaction time to minimize byproducts. Characterize intermediates via NMR and IR spectroscopy to confirm structural integrity.

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformation. Key parameters include:

  • Bond angles and lengths : For example, the dihedral angle between the quinoline and pyrazoline moieties (typically 5–15°) and C–N bond lengths (~1.35–1.45 Å) .
  • Hydrogen bonding : Analyze interactions (e.g., C–H···O/N) to predict packing efficiency and stability .
    Protocol : Grow crystals via slow evaporation in ethanol or DCM. Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) for data collection at 100 K .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies in bond resonance (e.g., NMR chemical shifts vs. SC-XRD bond lengths) are addressed via:

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311++G(d,p) level and compare calculated vs. experimental IR/Raman spectra .
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–Cl)) to explain electronic delocalization .
    Case Study : A 2021 study resolved a 0.05 Å deviation in C–Cl bond length by identifying solvent-induced polarization effects .

Q. What strategies are used to study structure-activity relationships (SAR) for pyrazoline derivatives?

  • Molecular docking : Dock the compound into target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize residues within 4 Å of the chloro-methoxyquinoline group for mutagenesis .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyrazoline N1 position) using Schrödinger’s Phase module .
    Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol for EGFR) with in vitro IC50 values to refine SAR models .

Q. How do solvent and substituent effects influence the compound’s tautomeric equilibrium?

The 4,5-dihydro-1H-pyrazole ring exhibits keto-enol tautomerism, influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via H-bonding, detectable via UV-Vis (λmax shift ~10–15 nm) .
  • Substituent electronegativity : Electron-withdrawing groups (e.g., Cl at position 2 of quinoline) favor the keto tautomer, confirmed via 1^1H NMR (disappearance of enolic OH peak) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Use tools like Forest plots to compare IC50 values from ≥3 independent studies, adjusting for cell line heterogeneity (e.g., HEK293 vs. HeLa) .
    Example : A 2022 review attributed conflicting antimicrobial data (MIC range: 2–32 µg/mL) to differences in bacterial membrane permeability assays .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValue (This Compound)Reference Compound
Space groupP 1P21/c
C–Cl bond length (Å)1.7381.725
Dihedral angle (°)12.39.8

Q. Table 2. Computational vs. Experimental IR Frequencies (cm⁻¹)

Vibration ModeDFT (B3LYP)Experimental
C=O stretch16851672
C–N stretch12401228

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.